Cas no 21854-95-5 (1,2-Bis(2-chlorophenyl)-1,2-ethanedione)

1,2-Bis(2-chlorophenyl)-1,2-ethanedione 化学的及び物理的性質
名前と識別子
-
- 2,2'-Dichlorobenzil
- 2,2-Dichlorodibenzoyl
- 1,2-bis(2-chlorophenyl)ethane-1,2-dione
- 2,2′-Dichlorobenzil
- 2,2'-DIADAMANTYLAMINE HYDROCHLORIDE
- 2,2'-Dichlor-benzil
- 2,2'-dichlorobenzyl
- 2,2'-Dichlorodibenzoyl
- Benzil,2,2'-dichloro
- Benzil,2'-dichloro
- AKOS015913690
- J-014315
- Benzil,2'-dichloro-
- bis(2-chlorophenyl)ethane-1,2-dione
- Benzil-based compound, 10
- PD129614
- 1,2-Ethanedione, 1,2-bis(2-chlorophenyl)-
- DTXSID1066736
- CS-0199369
- BDBM22732
- AS-76455
- E79189
- SCHEMBL2156567
- NSC114829
- NSC-114829
- AE-562/43458948
- FT-0609210
- Ethanedione, bis(2-chlorophenyl)-
- CHEMBL365392
- NSC 114829
- 1,2-Bis(2-chlorophenyl)-1,2-ethanedione #
- 2,2-dichlorobenzil
- VOSNNSVWVJFJCR-UHFFFAOYSA-N
- 21854-95-5
- Benzil, 2,2'-dichloro-
- A878909
- 2,2'-Dichlorobenzil, 97%
- ZB1725
- MFCD00018263
- 2,2//'-Dichlorobenzil
- 1,2-Bis(2-chlorophenyl)-1,2-ethanedione
- DB-045715
- 2,2''-Dichlorobenzil
- 2,2 inverted exclamation marka-Dichlorobenzil
-
- MDL: MFCD00018263
- インチ: InChI=1S/C14H8Cl2O2/c15-11-7-3-1-5-9(11)13(17)14(18)10-6-2-4-8-12(10)16/h1-8H
- InChIKey: VOSNNSVWVJFJCR-UHFFFAOYSA-N
- SMILES: C1=CC=C(C(=C1)C(=O)C(=O)C2=CC=CC=C2Cl)Cl
- BRN: 2120689
計算された属性
- 精确分子量: 277.99000
- 同位素质量: 277.99
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 18
- 回転可能化学結合数: 3
- 複雑さ: 298
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- Surface Charge: 0
- 互变异构体数量: 何もない
- XLogP3: 4.2
- トポロジー分子極性表面積: 34.1A^2
じっけんとくせい
- Color/Form: {「from」:「zh」、「to」:「en」、「trans _ result」:[{「src」:「>>>>>>」、「dst」:「未確定」{、{「src=」:「2.>>>>>0>5 bc 6>uf08 g/mL、25/4>u2103>uf09」、「gst」:「2。密度(g/ml、25 /4 u 2103)”
- 密度みつど: 1.366
- ゆうかいてん: 132-136 °C (lit.)
- Boiling Point: 426.9°C at 760 mmHg
- フラッシュポイント: 180.2°C
- Refractive Index: 1.612
- PSA: 34.14000
- LogP: 4.05900
1,2-Bis(2-chlorophenyl)-1,2-ethanedione Security Information
-
Symbol:
- Signal Word:Warning
- 危害声明: H319-H400
- Warning Statement: P273-P305+P351+P338
- 危険物輸送番号:UN 3077 9/PG 3
- WGKドイツ:3
- 危険カテゴリコード: 36-50/53
- セキュリティの説明: S22-S24/25
-
危険物標識:
- Risk Phrases:R36; R50/53
- TSCA:Yes
- 安全术语:S22;S24/25
1,2-Bis(2-chlorophenyl)-1,2-ethanedione 税関データ
- 税関コード:2914700090
- 税関データ:
中国税関番号:
2914700090概要:
2914700090他のケトン及びキノンのハロゲン化/スルホン化誘導体(硝化及び亜硝化誘導体を含む)。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、アセトン申告包装
要約:
HS:291470090ケトンとキノンのハロゲン化、スルホン化、硝化または亜硝化誘導体、その他の酸素機能の有無にかかわらず税金還付率:9.0%監督管理条件:無付加価値税:17.0%最恵国待遇関税:5.5%一般関税:30.0%
1,2-Bis(2-chlorophenyl)-1,2-ethanedione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B399790-2.5g |
1,2-Bis(2-chlorophenyl)-1,2-ethanedione |
21854-95-5 | 2.5g |
$ 95.00 | 2022-06-07 | ||
Alichem | A019112629-25g |
1,2-Bis(2-chlorophenyl)ethane-1,2-dione |
21854-95-5 | 95% | 25g |
$525.80 | 2023-09-02 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 630012-5G |
1,2-Bis(2-chlorophenyl)-1,2-ethanedione |
21854-95-5 | 5g |
¥1067.61 | 2023-12-02 | ||
eNovation Chemicals LLC | D756793-25g |
1,2-Bis(2-chlorophenyl)ethane-1,2-dione |
21854-95-5 | 97% | 25g |
$175 | 2024-06-07 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D906330-5g |
2,2'-Dichlorobenzil |
21854-95-5 | 98% | 5g |
¥629.10 | 2022-01-10 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-CT085-1g |
1,2-Bis(2-chlorophenyl)-1,2-ethanedione |
21854-95-5 | 97% | 1g |
¥278.0 | 2022-07-29 | |
abcr | AB178208-25 g |
2,2'-Dichlorobenzil, 98%; . |
21854-95-5 | 98% | 25 g |
€287.00 | 2023-07-20 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-CT085-5g |
1,2-Bis(2-chlorophenyl)-1,2-ethanedione |
21854-95-5 | 97% | 5g |
¥1027.0 | 2022-07-29 | |
Aaron | AR003FZG-1g |
1,2-Bis(2-chlorophenyl)ethane-1,2-dione |
21854-95-5 | 97% | 1g |
$6.00 | 2025-02-10 | |
A2B Chem LLC | AB59584-25g |
2,2'-Dichlorobenzil |
21854-95-5 | 97% | 25g |
$271.00 | 2024-04-20 |
1,2-Bis(2-chlorophenyl)-1,2-ethanedione 関連文献
-
Daniel Vogler,Nina Wolf,Elisabeth Kaifer,Hans-J?rg Himmel Dalton Trans. 2019 48 14354
-
2. 188. Synthetical experiments in the o-terphenyl series. Part IIR. L. Huang,Kheng-Hoon Lee J. Chem. Soc. 1959 923
-
3. Electric dipole moments and molecular conformations of benzophenones, benzils, benzhydrols, and benzoinsC. W. N. Cumper,A. P. Thurston J. Chem. Soc. Perkin Trans. 2 1972 106
-
Stanley Selman,Jerome F. Eastham Q. Rev. Chem. Soc. 1960 14 221
-
5. CCVIII.—The formation of tolane derivatives from p-chlorotoluene and 3 : 4-dichlorotolueneJames Kenner,Ernest Witham J. Chem. Soc. Trans. 1910 97 1960
-
Herbert Henry Hodgson,Wolf Rosenberg J. Chem. Soc. 1930 14
-
Matthew A. Higginson,Nichola D. Kyle,Olivia J. Marsden,Paul Thompson,Francis R. Livens,Sarah L. Heath Dalton Trans. 2015 44 16547
1,2-Bis(2-chlorophenyl)-1,2-ethanedioneに関する追加情報
1,2-Bis(2-chlorophenyl)-1,2-ethanedione: A Comprehensive Overview
1,2-Bis(2-chlorophenyl)-1,2-ethanedione (CAS No. 21854-95-5) is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound, often referred to as DDQ analog, has garnered attention due to its unique structural properties and potential uses in drug design, material synthesis, and environmental chemistry. The molecule consists of two chlorophenyl groups attached to a central ethanedione core, which imparts it with distinctive electronic and steric characteristics.
Recent advancements in computational chemistry have enabled researchers to delve deeper into the electronic structure of 1,2-Bis(2-chlorophenyl)-1,2-ethanedione. Studies utilizing density functional theory (DFT) have revealed that the compound exhibits a high degree of conjugation across its aromatic rings and the diketone moiety. This conjugation not only enhances its stability but also contributes to its ability to act as a redox-active species in various chemical reactions. The presence of electron-withdrawing chlorine atoms further modulates the electronic properties of the molecule, making it an attractive candidate for applications in organic electronics.
The synthesis of 1,2-Bis(2-chlorophenyl)-1,2-ethanedione typically involves multi-step organic reactions. One common approach involves the Friedel-Crafts acylation of chlorobenzene derivatives followed by oxidation to form the diketone structure. Recent optimizations in this synthesis pathway have focused on improving yield and reducing reaction times by employing catalytic systems such as transition metal catalysts or enzymatic methods. These advancements have made the compound more accessible for large-scale production and research purposes.
In terms of applications, 1,2-Bis(2-chlorophenyl)-1,2-ethanedione has found utility in the field of drug discovery. Its ability to act as a chelating agent has been leveraged in designing metalloenzyme inhibitors and anti-inflammatory agents. Additionally, the compound has been explored as a building block for constructing bioactive molecules with potential anticancer properties. Recent studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cells by targeting specific signaling pathways.
The environmental impact of 1,2-Bis(2-chlorophenyl)-1,2-ethanedione has also been a topic of interest. Research into its biodegradation pathways has revealed that under aerobic conditions, the compound undergoes microbial transformation through hydroxylation and ring-opening mechanisms. These findings are crucial for assessing its ecological safety and guiding its responsible use in industrial settings.
From a materials science perspective, 1,2-Bis(2-chlorophenyl)-1,2-ethanedione has been investigated as a precursor for synthesizing advanced materials such as conductive polymers and coordination polymers. Its ability to coordinate with metal ions makes it a valuable component in designing functional materials for energy storage devices and sensors.
In conclusion, 1,2-Bis(2-chlorophenyl)-1,2-ethanedione (CAS No. 21854-95-5) is a multifaceted compound with diverse applications across various scientific domains. Ongoing research continues to uncover new insights into its properties and potential uses, solidifying its position as an important molecule in modern chemistry.
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